Guaiol
Overview
Description
Guaiol, also known as champacol, is an organic compound classified as a sesquiterpenoid alcohol. It is found in several plants, particularly in the oil of guaiacum and cypress pine. This compound is a crystalline solid that melts at 92°C and is known for its unique pine-like aroma. This compound has been associated with various biological activities, including anxiolytic, antibacterial, and antifungal properties .
Mechanism of Action
Target of Action
Guaiol, a sesquiterpenoid found in many traditional Chinese medicines, has been shown to have potent antitumor activity . The primary targets of this compound are non-small cell lung cancer (NSCLC) cells . It induces immunogenic cell death (ICD) in these cells, leading to the suppression of tumor growth, increased dendritic cell activation, and enhanced T-cell infiltration .
Mode of Action
This compound interacts with its targets, the NSCLC cells, by inducing apoptosis and autophagy . These processes are closely related to ICD . When apoptosis and autophagy are inhibited, the release of damage-associated molecular patterns (DAMPs), which are part of the ICD process, is partly reversed .
Biochemical Pathways
The biochemical pathways affected by this compound involve the induction of apoptosis and autophagy in NSCLC cells . These processes are closely related to ICD . This compound is also involved in cell autophagy to regulate the expression of RAD51, leading to double-strand breaks triggering cell apoptosis .
Pharmacokinetics
It is known that this compound is a phenolic natural product first isolated from guaiac resin and the oxidation of lignin . It is also present in wood smoke, as a product of pyrolysis of lignin .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of ICD in NSCLC cells, suppression of tumor growth, increased dendritic cell activation, and enhanced T-cell infiltration . Vaccination experiments suggest that cellular immunoprophylaxis after this compound intervention can suppress tumor growth .
Biochemical Analysis
Biochemical Properties
Guaiol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to induce immunogenic cell death (ICD) in non-small cell lung cancer (NSCLC) in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In NSCLC, this compound can suppress tumor growth, increase dendritic cell activation, and enhance T-cell infiltration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It triggers immunogenic cell death and inhibits tumor growth in NSCLC .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound induces apoptosis and autophagy in NSCLC .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaiol can be synthesized through several methods. One common synthetic route involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of acid catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants such as guaiacum and cypress pine. The essential oils are then subjected to distillation and purification processes to isolate this compound. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are used to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Guaiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form guaiacol, a compound with significant industrial applications.
Reduction: Reduction reactions can convert this compound into different alcohol derivatives.
Substitution: this compound can participate in substitution reactions, particularly with electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine can be used to introduce new functional groups into the this compound molecule.
Major Products
Oxidation: Guaiacol
Reduction: Various alcohol derivatives
Substitution: Brominated this compound derivatives
Scientific Research Applications
Chemistry: Guaiol is used as a precursor in the synthesis of other sesquiterpenoids and related compounds.
Biology: It has been shown to have significant antibacterial and antifungal properties, making it useful in biological research.
Medicine: this compound exhibits potent antitumor activity, particularly against non-small cell lung cancer.
Industry: this compound is used in the fragrance industry due to its unique aroma.
Comparison with Similar Compounds
Guaiol is unique among sesquiterpenoid alcohols due to its specific structure and biological activities. Similar compounds include:
Guaiene: Another sesquiterpenoid found in guaiacum oil, known for its distinct aroma.
Ocimene: A terpene with similar antibacterial and antifungal properties but different structural characteristics.
Thapsigargin: A guaianolide sesquiterpene known for its ability to inhibit intracellular calcium pumps and induce apoptosis
Properties
IUPAC Name |
2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVJWDMOZJXUID-SDDRHHMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883399 | |
Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489-86-1 | |
Record name | (-)-Guaiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=489-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guaiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUAIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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